Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate
CAS No.: 1502162-73-3
Cat. No.: VC5788161
Molecular Formula: C12H23NO3
Molecular Weight: 229.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1502162-73-3 |
|---|---|
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 |
| IUPAC Name | tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 |
| Standard InChI Key | YDWHJXKEBCZNDT-UHFFFAOYSA-N |
| SMILES | CC1(CC(CCN1C(=O)OC(C)(C)C)O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate has the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . The IUPAC name reflects its substitution pattern: a piperidine ring with hydroxy and dimethyl groups at the 4- and 2,2-positions, respectively, and a tert-butyl carbamate group at the 1-position. The stereochemistry of the hydroxyl group and the spatial arrangement of the dimethyl substituents contribute to its conformational stability .
Spectroscopic and Physicochemical Data
While experimental data on melting and boiling points are unavailable, the compound is described as a powder with a purity of 97% and a shelf life of three years when stored in cool, dry conditions . Its solubility profile is inferred from structural analogs, suggesting moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM). The tert-butyl group enhances lipophilicity, which is critical for membrane permeability in drug candidates .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves asymmetric catalysis or Grignard reactions to introduce the dimethyl groups, followed by tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen . A common approach includes:
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Ring Formation: Cyclization of a precursor amine with a ketone to form the piperidine ring.
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Hydroxylation: Selective oxidation or hydroxylation at the 4-position using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
Industrial-Scale Production
Suppliers like American Elements and Puyer International Group utilize continuous flow chemistry and ultra-low temperature technologies (-78°C) to enhance yield and purity . These methods minimize side reactions, such as epimerization at the hydroxyl group, ensuring diastereomeric purity >97% .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s Boc-protected amine and hydroxyl group make it a key building block for peptidomimetics and kinase inhibitors. For example, it has been used in the synthesis of:
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Protease inhibitors: The hydroxy group chelates catalytic residues in enzyme active sites .
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Anticancer agents: Modified piperidines interfere with microtubule assembly or DNA repair pathways .
Stereochemical Relevance
The 2,2-dimethyl substitution imposes steric hindrance, locking the piperidine ring in a specific chair conformation. This rigidity is exploited to study structure-activity relationships (SAR) in receptor-ligand interactions .
Research Frontiers and Challenges
Diastereomer Separation
Despite advances in synthesis, separating diastereomers remains a challenge. Chiral chromatography and crystallization-induced dynamic resolution are being explored to isolate enantiopure forms .
Green Chemistry Innovations
Efforts to replace traditional solvents with ionic liquids or supercritical CO₂ aim to reduce the environmental footprint of Boc protection steps .
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